(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride
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Description
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride, also known as FPEA hydrochloride, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has shown promising results in various studies.
Scientific Research Applications
Antibacterial and Antifungal Activities
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride derivatives have shown promising antibacterial and antifungal activities. A study synthesized novel derivatives and evaluated their efficacy against various bacterial and fungal strains. Some compounds exhibited comparable or slightly better activities than standard medicinal treatments like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová & Růžičková, 2015).
Synthesis of Heterocycles
The compound has been utilized in the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. A study presented a metal- and irradiation-free protocol to synthesize heterocycles, demonstrating chemo- and regioselectivities in a variety of systems. Notably, this synthesis method contributed to the late-stage structural modification of known pharmaceuticals (Almendros et al., 2018).
Efflux Pump Inhibition
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride derivatives have been synthesized and evaluated for their potential as Staphylococcus aureus NorA efflux pump inhibitors. Certain indole derivatives, synthesized in the study, restored the antibacterial activity of ciprofloxacin against S. aureus strains resistant to fluoroquinolones (Héquet et al., 2014).
Enzyme Inhibition for Alzheimer's Disease
Derivatives of (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked with the progression of Alzheimer's disease. Certain synthesized compounds showed significant inhibitory activity and negligible cytotoxicity, suggesting potential for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
properties
IUPAC Name |
(1S)-1-(2-fluoropyridin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERTDMJASEBQD-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride |
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